
1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The phenoxyethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl group via a Friedel-Crafts acylation. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Propanone,1-(4-methoxyphenyl)-
- 2-Propanone,1-[4-[(2-phenoxyethyl)thio]phenyl]-
Uniqueness
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride is unique due to its combination of a piperazine ring, phenyl group, and phenoxyethyl group. This structure provides distinct chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
65489-04-5 |
|---|---|
分子式 |
C21H28Cl2N2O2 |
分子量 |
411.4 g/mol |
IUPAC名 |
1-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylpropan-2-one;dihydrochloride |
InChI |
InChI=1S/C21H26N2O2.2ClH/c1-18(24)21(19-8-4-2-5-9-19)23-14-12-22(13-15-23)16-17-25-20-10-6-3-7-11-20;;/h2-11,21H,12-17H2,1H3;2*1H |
InChIキー |
OYBPDGSDHOLEBM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CCOC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


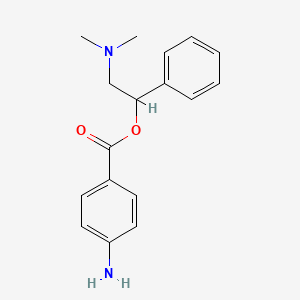
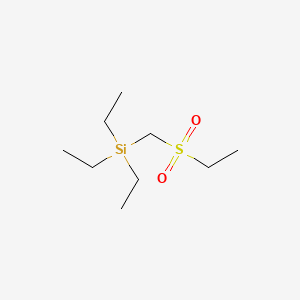
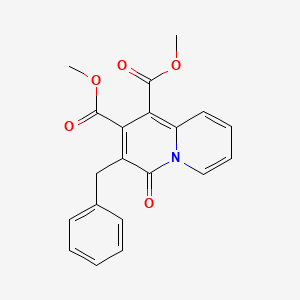
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
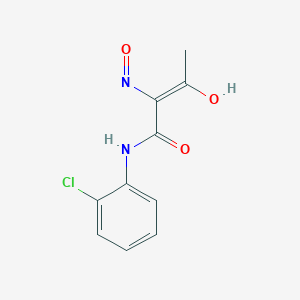
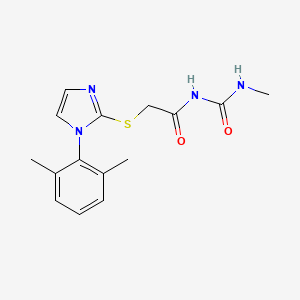
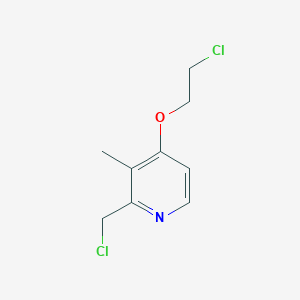
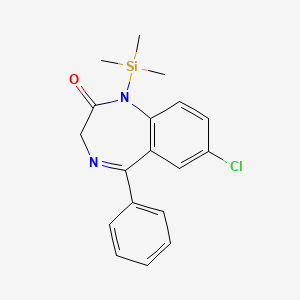
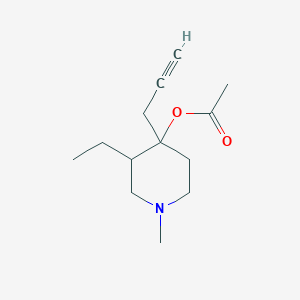
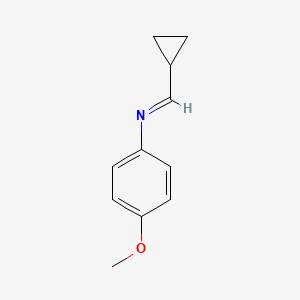
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
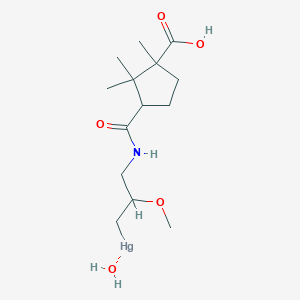
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
